(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid

MC4R agonist stereochemistry-activity relationship functional pharmacology

(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 455957-94-5) is a chiral, enantiomerically pure 1,3,4-trisubstituted pyrrolidine-3-carboxylic acid with the molecular formula C15H19F2NO2 and molecular weight 283.31 g/mol. The compound features a defined (3S,4R) absolute stereochemistry, an N-tert-butyl protecting group, and a 2,4-difluorophenyl substituent at the C4 position.

Molecular Formula C15H19F2NO2
Molecular Weight 283.31 g/mol
CAS No. 455957-94-5
Cat. No. B151579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid
CAS455957-94-5
Molecular FormulaC15H19F2NO2
Molecular Weight283.31 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C15H19F2NO2/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17/h4-6,11-12H,7-8H2,1-3H3,(H,19,20)/t11-,12+/m0/s1
InChIKeyVREKTDQOMSTPDN-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 455957-94-5): A Chiral Pyrrolidine Building Block for Melanocortin-4 Receptor Agonist Synthesis


(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 455957-94-5) is a chiral, enantiomerically pure 1,3,4-trisubstituted pyrrolidine-3-carboxylic acid with the molecular formula C15H19F2NO2 and molecular weight 283.31 g/mol [1]. The compound features a defined (3S,4R) absolute stereochemistry, an N-tert-butyl protecting group, and a 2,4-difluorophenyl substituent at the C4 position. It serves as a validated key intermediate in the synthesis of MK-0493, a potent, orally active, and selective melanocortin-4 receptor (MC4R) agonist developed for anti-obesity therapeutics [2]. The compound is produced via a published five-step chromatography-free asymmetric nitrile anion cyclization strategy that achieves 71% overall yield with >99.9% final chemical and optical purity, making it a scalable and well-characterized chiral building block for medicinal chemistry programs targeting MC4R-mediated diseases [3].

Why Generic Substitution Fails for (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 455957-94-5): Stereochemistry-Driven Functional Divergence


Chiral pyrrolidine-3-carboxylic acid building blocks within the MC4R agonist class exhibit profound stereochemistry-dependent pharmacological divergence that precludes simple interchange. The (3S,4R) configuration is not a passive structural feature but a functional determinant: the (3S,4R)-pyrrolidine diastereomer 13b-1 functions as a potent MC4R agonist with Ki = 1.0 nM and EC50 = 3.8 nM, whereas its (3R,4S)-counterpart 13b-2 acts as an antagonist with Ki = 4.7 nM and IC50 = 64 nM [1]. The N-tert-butyl group is both a synthetic handle enabling the nitrile anion cyclization route and a critical steric element for receptor binding; the N-unsubstituted analog (CAS 1260587-83-4) lacks this functionality entirely, requiring additional synthetic manipulation and potentially altering downstream amide coupling reactivity . Substitution of the 2,4-difluorophenyl moiety with electronically distinct aryl groups alters both the synthetic yield profile and pharmacological selectivity, as demonstrated by the substrate scope of the Chung et al. synthesis [2]. Generic substitution therefore risks not merely reduced potency but complete inversion of functional activity from agonism to antagonism.

Quantitative Differentiation Evidence for (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 455957-94-5)


Stereochemistry Determines Agonist vs. Antagonist Functional Activity at MC4R

The (3S,4R) absolute configuration of the pyrrolidine core is the primary determinant of functional agonist activity at the human melanocortin-4 receptor. In a direct head-to-head comparison of diastereoisomeric pyrrolidine-3-carboxamide derivatives, the (3S,4R)-isomer 13b-1 exhibited potent MC4R agonist activity with Ki = 1.0 nM in binding affinity and EC50 = 3.8 nM in cAMP functional assay, whereas the (3R,4S)-isomer 13b-2 displayed functional antagonist activity with Ki = 4.7 nM and IC50 = 64 nM under identical assay conditions [1]. This represents a >16-fold functional potency difference and a complete inversion of pharmacological action. Both compounds maintained high selectivity over other melanocortin receptor subtypes. The (3S,4R) enantiomer of the target compound (CAS 455957-94-5) therefore provides the required stereochemistry for downstream agonist development; procurement of the (3R,4S) enantiomer (CAS 455957-95-6) would direct synthesis toward an antagonist scaffold with fundamentally different therapeutic utility.

MC4R agonist stereochemistry-activity relationship functional pharmacology

Chromatography-Free Synthetic Route Achieves >99.9% Final Purity at Scale

The target compound is accessible via a published, chromatography-free five-step asymmetric synthesis from 2-chloro-1-(2,4-difluorophenyl)-ethanone, achieving 71% overall yield [1]. The key nitrile anion 5-exo-tet cyclization step proceeds in >95% yield with 94–99% enantiomeric excess, using diethyl chlorophosphate as the optimal activating group and lithium hexamethyldisilazide as the base [1]. Critically, a subsequent kinetically controlled epimerization/saponification step converts the trans-cis nitrile mixture to the pure trans-pyrrolidine carboxylic acid target compound in >99.9% chemical and optical purity without requiring chromatographic separation [1]. By contrast, the N-unsubstituted analog (CAS 1260587-83-4) lacks the tert-butyl directing group that enables this cyclization strategy, and alternative synthetic routes to related 4-arylpyrrolidine-3-carboxylic acids typically require chromatographic purification with isolated yields often below 50% .

asymmetric synthesis process chemistry chiral purity

MC4R Binding Affinity and Selectivity of Derivatives Incorporating This Scaffold

Derivatives constructed using the (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl scaffold demonstrate potent and selective MC4R engagement. A representative derivative incorporating a piperazine linker exhibited EC50 = 9.7 nM in agonist activity at human MC4R expressed in CHO cells, assessed by α-MSH-induced cAMP accumulation, and IC50 = 23 nM in [125I]NDP-α-MSH displacement binding [1]. The endogenous ligand α-MSH has an EC50 of 6.5 nM [2], and the clinically investigated MC4R agonist setmelanotide shows EC50 values of 0.27 nM (human) and 0.28 nM (rat) . Importantly, related pyrrolidine-based MC4R compounds incorporating this scaffold demonstrate >100-fold selectivity over MC1, MC3, and MC5 receptor subtypes based on EC50 ratios [3]. This selectivity profile is scaffold-dependent; alternative building blocks such as piperidine-based or pyridazinone-based cores yield different selectivity patterns with varying off-target liabilities.

MC4R binding receptor selectivity cAMP agonism

Validated Intermediate in a Disclosed Pharmaceutical Development Program

This compound is the definitive carboxylic acid intermediate used in the final amide coupling step to produce Compound I (MK-0493 analog), as disclosed in US Patent 2009/0131465 [1]. The patent describes four novel crystalline polymorphic forms (free base isopropyl alcohol solvate, anhydrous mono HCl salt, mono HCl salt hydrate, and mono HCl salt acetonitrile solvate) of the final drug substance derived from this intermediate, with the crystalline anhydrous mono HCl salt demonstrating good aqueous solubility and chemical/physical stability suitable for pharmaceutical dosage form manufacture [1]. The final coupling step employing this intermediate as the acid component achieves >99% conversion using an acid chloride coupling strategy, representing a cleaner and more economical amide formation than the original HATU/HOAT process [1]. The alternative methyl ester analog (CAS 455957-74-1, rel-methyl (3R,4S)-1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate) would require additional saponification before use and is supplied as a racemic mixture, introducing an additional chiral resolution burden .

pharmaceutical intermediate MC4R agonist drug development pedigree

N-tert-Butyl Group Is Essential for Cyclization Chemistry and Downstream Reactivity

The N-tert-butyl substituent is both a synthetic enabler and a downstream functional requirement. In the Chung et al. synthesis, the tert-butyl group's steric bulk directs regioselectivity in the tert-butylamine displacement step: electron-rich aryl substrates show increased attack at the benzylic position, with the electronic effect prominently affecting regiochemistry [1]. The tert-butyl group also stabilizes the hindered secondary amine during conjugate addition to acrylonitrile, achieving 98% assay yield with >99.9% ee for the penultimate nitrile intermediate [1]. The N-unsubstituted analog (CAS 1260587-83-4; (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid) lacks this group and cannot participate directly in this validated synthetic route; N-alkylation would be required post-pyrrolidine formation, adding complexity and potentially eroding enantiopurity . Additionally, the tert-butyl group cannot be easily installed after pyrrolidine ring formation due to competing quaternization and elimination pathways, making the pre-installed N-tert-butyl compound the only practical entry point for this scaffold class.

protecting group strategy N-tert-butyl pyrrolidine amide coupling

High-Value Application Scenarios for (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 455957-94-5)


MC4R Agonist Medicinal Chemistry: Lead Optimization and SAR Expansion

This compound is ideally suited as a core chiral scaffold for MC4R agonist lead optimization programs. The (3S,4R) configuration is proven to confer functional agonist activity with Ki = 1.0 nM and EC50 = 3.8 nM in derivatives, while the (3R,4S) enantiomer produces antagonists [1]. The free carboxylic acid enables direct amide coupling with diverse amine partners (piperidines, piperazines, spirocyclic amines) to generate focused libraries of MC4R agonists. The >100-fold selectivity over MC1, MC3, and MC5 receptor subtypes has been demonstrated for analogs derived from this scaffold [2], making it appropriate for selective MC4R tool compound generation and preclinical candidate optimization.

Process Chemistry Scale-Up and GMP Intermediate Manufacturing

The chromatography-free, five-step asymmetric synthesis published by Chung et al. [1] provides a validated route amenable to multi-kilogram scale production. The kinetic epimerization/saponification step delivers >99.9% chemical and optical purity without chromatographic intervention, eliminating a significant cost and throughput bottleneck for GMP intermediate manufacturing [1]. The final acid chloride-mediated coupling achieves >99% conversion to the target drug substance, as disclosed in US Patent 2009/0131465 [2]. This compound is therefore positioned as a preferred GMP starting material for programs advancing MC4R agonists toward IND-enabling studies.

Stereochemical Probe for Melanocortin Receptor Subtype Selectivity Studies

The availability of both (3S,4R) and (3R,4S) enantiomers (CAS 455957-95-6) enables systematic stereochemical probing of MC4R ligand-receptor interactions. The dramatic functional switch from agonism (3S,4R, EC50 = 3.8 nM) to antagonism (3R,4S, IC50 = 64 nM) observed in matched molecular pairs incorporating this scaffold [1] makes this compound an essential tool for dissecting the stereochemical determinants of MC4R activation. This application is particularly relevant for academic and industrial groups investigating biased signaling, receptor dimerization, or allosteric modulation at MC4R.

Asymmetric Synthesis Methodology Development and Chiral Pool Expansion

The nitrile anion cyclization methodology validated for this compound represents a general strategy for preparing N-tert-butyl-4-arylpyrrolidine-3-carboxylic acids with electronically diverse aryl substituents [1]. The synthetic route's compatibility with both electronically neutral and electron-rich phenyl substrates, combined with >95% cyclization yield and 94–99% ee, positions this compound as a benchmark for developing new asymmetric pyrrolidine syntheses. Research groups evaluating novel catalytic asymmetric methods for pyrrolidine construction can use this compound's published yield and enantiopurity metrics as a performance baseline.

Quote Request

Request a Quote for (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.